molecular formula C17H10ClF5N2S B3017971 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide CAS No. 956949-82-9

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide

Cat. No. B3017971
CAS RN: 956949-82-9
M. Wt: 404.78
InChI Key: JSMIZBPNJAIZGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives is highlighted in the papers, where regiospecific reactions are emphasized. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester involves regiospecific processes, which are crucial for obtaining the desired product . Similarly, the synthesis of 5-(trifluoromethyl)pyrazolines through formal [4 + 1]-annulation of fluorinated sulfur ylides and azoalkenes indicates a method that could potentially be adapted for the synthesis of the compound , given the presence of a fluorinated sulfur ylide structure .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray analysis, as spectroscopic techniques may not provide unambiguous results . The importance of crystallography in determining the structure is evident, which would likely be necessary for the compound "(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide" as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do discuss the formation of hydrogen-bonded chains in related compounds . This suggests that the compound might also engage in hydrogen bonding or other weak interactions, which could influence its reactivity and interactions with other molecules.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not discussed, the papers provide insights into the properties of structurally similar compounds. For example, the presence of chloro and methoxy groups can influence the acidity and solubility of the compounds . The fluorinated sulfur ylides used in synthesis suggest that the compound might exhibit unique electronic properties due to the presence of highly electronegative fluorine atoms .

Scientific Research Applications

Hydrogen-Bonded Chains

A study by Trilleras et al. (2005) explores the molecular structure of closely related compounds, showing how they are linked into chains by means of a single C-H...O hydrogen bond. This structural insight is critical for understanding the chemical properties and potential applications of related compounds including (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 2,3,4,5,6-pentafluorophenyl sulfide (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Structural Isomorphism and Disorder

Swamy et al. (2013) discuss isomorphous structures related to the compound . They note the presence of extensive disorder in the molecular structure, which can influence the properties and potential uses of such compounds in scientific research (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).

Synthesis and Biological Activities

Wang et al. (2015) detail the synthesis and characterization of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds structurally similar to this compound. These compounds exhibit promising herbicidal and insecticidal activities, suggesting potential applications in agriculture (Wang, Wu, Liu, Li, Song, & Li, 2015).

Chlorination and Characterization

Alabaster and Barry (1970) investigated the chlorination of similar compounds, providing insights into their chemical reactions and potential for forming various derivatives. This research is significant for understanding the reactivity and possible modifications of this compound (Alabaster & Barry, 1970).

Synthesis of Heteroaromatics

Yokoyama, Tsuji, and Imamoto (1984) demonstrated the synthesis of heteroaromatic compounds from related substances, highlighting a methodological approach that could be relevant for synthesizing and studying derivatives of the compound (Yokoyama, Tsuji, & Imamoto, 1984).

Synthesis and Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds with close relation to the chemical structure of interest. Their work contributes to understanding the synthesis process and molecular structure of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Ultrasonics Promoted Synthesis

Trilleras et al. (2013) developed a novel synthesis method for derivatives of the compound using ultrasonic conditions. This innovative approach could be applicable for synthesizing this compound (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

properties

IUPAC Name

5-chloro-1-methyl-4-[(2,3,4,5,6-pentafluorophenyl)sulfanylmethyl]-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF5N2S/c1-25-17(18)9(15(24-25)8-5-3-2-4-6-8)7-26-16-13(22)11(20)10(19)12(21)14(16)23/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMIZBPNJAIZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C(=C(C(=C3F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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